Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The molecular formula of this compound is C11H10N2O4, and it has a molecular weight of 234.21 g/mol . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesics, anti-inflammatory agents, anticancer agents, and more .
Preparation Methods
The synthesis of Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridylmethyl alcohol with isoxazole-4-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a catalyst and may involve steps such as esterification and cyclization to form the desired isoxazole ring . Industrial production methods may employ similar synthetic strategies but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an anti-inflammatory and anticancer agent . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development . Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and development .
Mechanism of Action
The mechanism of action of Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways . The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as other isoxazole derivatives . Similar compounds include 3,5-disubstituted isoxazoles and pyrazoles, which also exhibit diverse biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxy(3-pyridyl)methyl group, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-11(15)8-6-17-13-9(8)10(14)7-3-2-4-12-5-7/h2-6,10,14H,1H3 |
InChI Key |
GEQASKYBEXAVJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CN=CC=C2)O |
Origin of Product |
United States |
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